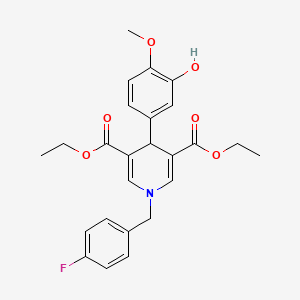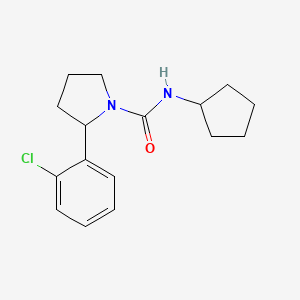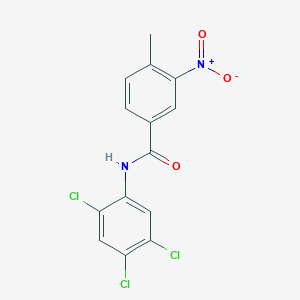![molecular formula C11H10BrN3OS B6107379 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6107379.png)
3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the triazine family and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one varies depending on its application. In cancer treatment, this compound acts as an inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, this compound prevents the cancer cells from dividing and growing. In herbicide application, this compound inhibits the growth of weeds by disrupting the photosynthesis process in the plant cells. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors, where its mechanism of action involves the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by preventing DNA synthesis. In herbicide application, this compound has been shown to inhibit the growth of weeds by disrupting the photosynthesis process in plant cells. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors, where its biochemical and physiological effects involve the transfer of electrons between molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one in lab experiments include its unique properties, such as its ability to inhibit thymidylate synthase and disrupt the photosynthesis process in plant cells. These properties make it a valuable tool for studying cancer treatment and herbicide development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one. In medicine, further research is needed to explore its potential applications in the treatment of other types of cancer and its potential side effects. In agriculture, future studies could focus on the development of new herbicides based on this compound and its derivatives. In materials science, future research could explore the use of this compound in the development of organic semiconductors for various applications, including electronic devices and solar cells.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound and its derivatives in various applications.
Méthodes De Synthèse
The synthesis of 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one involves the reaction between 3-bromobenzyl chloride and 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base. The reaction occurs via nucleophilic substitution, where the chloride ion is replaced by the thiol group of the base. The product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, where it acts as an inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis. In agriculture, this compound has been used as a herbicide due to its ability to inhibit the growth of weeds. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors.
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJYWKIAKOFWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6107301.png)
![8-bromo-2-methyl-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6107307.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6107322.png)
![4-methyl-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6107329.png)

![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6107339.png)

![2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B6107355.png)
![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6107365.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6107374.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6107382.png)

![2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6107395.png)
